molecular formula C8H18O6 B009994 2,5,8,11-Tetraoxadodecane-1,12-diol CAS No. 100208-39-7

2,5,8,11-Tetraoxadodecane-1,12-diol

Cat. No. B009994
M. Wt: 210.22 g/mol
InChI Key: XTLHWSJNRCIWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5,8,11-Tetraoxadodecane-1,12-diol, also known as crown ether, is a cyclic polyether that contains a crown-like structure with oxygen atoms as the binding sites. Crown ethers have been extensively studied for their ability to selectively bind cations and their applications in various fields such as chemistry, biology, and material science.

Mechanism Of Action

The mechanism of action of 2,5,8,11-Tetraoxadodecane-1,12-diol is based on its ability to selectively bind cations through its 2,5,8,11-Tetraoxadodecane-1,12-diol-like structure. The oxygen atoms in the 2,5,8,11-Tetraoxadodecane-1,12-diol ether form coordination complexes with metal ions, resulting in the formation of stable complexes. The binding affinity of 2,5,8,11-Tetraoxadodecane-1,12-diol ethers for metal ions depends on the size, charge, and coordination geometry of the metal ion.

Biochemical And Physiological Effects

2,5,8,11-Tetraoxadodecane-1,12-diol has no known biochemical or physiological effects on living organisms. However, 2,5,8,11-Tetraoxadodecane-1,12-diol ethers have been shown to have toxic effects on aquatic organisms at high concentrations.

Advantages And Limitations For Lab Experiments

The advantages of using 2,5,8,11-Tetraoxadodecane-1,12-diol in lab experiments include its high selectivity for metal ions, its ability to form stable complexes, and its ease of synthesis. The limitations of using 2,5,8,11-Tetraoxadodecane-1,12-diol ethers in lab experiments include their toxicity at high concentrations, their limited solubility in non-polar solvents, and their sensitivity to acidic and basic conditions.

Future Directions

For the research on 2,5,8,11-Tetraoxadodecane-1,12-diol include the development of new synthesis methods, the investigation of its applications in nanotechnology and environmental science, and the study of its interactions with biological systems. Additionally, the development of new 2,5,8,11-Tetraoxadodecane-1,12-diol ethers with improved selectivity and stability will be an important area of research.

Synthesis Methods

2,5,8,11-Tetraoxadodecane-1,12-diol can be synthesized using various methods, such as the Williamson ether synthesis, the Grignard reaction, and the epoxidation of 1,12-dodecanediol. The Williamson ether synthesis involves the reaction of 1,12-dodecanediol with sodium hydride and 1,2-dibromoethane in anhydrous tetrahydrofuran. The Grignard reaction involves the reaction of 1,12-dodecanediol with magnesium and 1,2-dibromoethane in anhydrous ether. The epoxidation of 1,12-dodecanediol involves the reaction of 1,12-dodecanediol with m-chloroperbenzoic acid in dichloromethane.

Scientific Research Applications

2,5,8,11-Tetraoxadodecane-1,12-diol has been extensively studied for its applications in various fields. In chemistry, 2,5,8,11-Tetraoxadodecane-1,12-diol ethers are used as complexing agents for cations in solution, as phase transfer catalysts, and as ion-selective electrodes. In biology, 2,5,8,11-Tetraoxadodecane-1,12-diol ethers have been used to selectively bind and transport metal ions across cell membranes. In material science, 2,5,8,11-Tetraoxadodecane-1,12-diol ethers have been used as templates for the synthesis of nanomaterials and as sensors for detecting environmental pollutants.

properties

CAS RN

100208-39-7

Product Name

2,5,8,11-Tetraoxadodecane-1,12-diol

Molecular Formula

C8H18O6

Molecular Weight

210.22 g/mol

IUPAC Name

2-[2-[2-(hydroxymethoxy)ethoxy]ethoxy]ethoxymethanol

InChI

InChI=1S/C8H18O6/c9-7-13-5-3-11-1-2-12-4-6-14-8-10/h9-10H,1-8H2

InChI Key

XTLHWSJNRCIWOK-UHFFFAOYSA-N

SMILES

C(COCCOCO)OCCOCO

Canonical SMILES

C(COCCOCO)OCCOCO

Other CAS RN

100208-39-7

synonyms

2,5,8,11-tetraoxadodecane-1,12-diol

Origin of Product

United States

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